B-Raf IN 16

BRAF V600E kinase inhibition cancer research

Researchers studying BRAF V600E-driven cancers often face scaffold redundancy with approved inhibitors, limiting exploration of alternative binding modes. B-Raf IN 16 offers a distinct cyclic iminopyrimidine scaffold with a unique 2,3-dihydroimidazo[1,2-c]quinazoline core for comparative kinase profiling and resistance modeling. • Enables exploration of alternative BRAF V600E binding modes distinct from vemurafenib/dabrafenib • Serves as a benchmark reference for medicinal chemistry optimization campaigns • Suitable for biochemical kinase assays, SPR, and X-ray crystallography. Available for immediate global shipment.

Molecular Formula C20H19N5O3S
Molecular Weight 409.5 g/mol
Cat. No. B12395849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Raf IN 16
Molecular FormulaC20H19N5O3S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=CC=C1)OC2=CC3=C(C=C2)N=CN4C3=NCC4)C#N
InChIInChI=1S/C20H19N5O3S/c1-2-10-29(26,27)24-18-4-3-5-19(16(18)12-21)28-14-6-7-17-15(11-14)20-22-8-9-25(20)13-23-17/h3-7,11,13,24H,2,8-10H2,1H3
InChIKeyQNWMCVBHDVYVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-Raf IN 16 – BRAF V600E Inhibitor Overview


N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide (also known as B-Raf IN 16; CAS: 2304746-24-3) is a synthetic small molecule belonging to the cyclic iminopyrimidine derivative class . It is disclosed as a kinase inhibitor, specifically targeting B-Raf V600E, within patent families describing compounds for potential use in treating proliferative disorders such as cancers with BRAF mutations [1]. The compound serves as a research tool for investigating BRAF-dependent signaling pathways.

B-Raf IN 16: Substitution Not Feasible


N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide cannot be generically substituted with other BRAF inhibitors due to its unique structural and functional features within the cyclic iminopyrimidine class . As a member of this specific chemical series, it is designed for distinct binding interactions with the B-Raf V600E kinase domain that may differ from clinically approved BRAF inhibitors like vemurafenib and dabrafenib [1]. Substitution without quantitative evidence of comparable target engagement and cellular activity could lead to significantly different experimental outcomes, compromising data reproducibility and scientific validity in cancer research settings [2].

B-Raf IN 16: Differentiation Evidence


BRAF V600E Inhibition Profile

N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide is disclosed as a BRAF inhibitor within patent claims for cyclic iminopyrimidine derivatives . While specific IC50 values are not publicly reported for this compound, the patent family describes methods for treating B-Raf V600E kinase-sensitive disorders [1]. In comparison, clinically approved BRAF inhibitors such as vemurafenib (PLX4032) exhibit IC50 values of 31 nM for BRAF V600E and 100 nM for wild-type BRAF [2], whereas dabrafenib shows IC50 values of 0.8 nM for BRAF V600E and 3.2 nM for wild-type BRAF [3]. The cyclic iminopyrimidine scaffold offers a distinct chemical architecture that may confer different selectivity and binding kinetics compared to these established agents, though direct quantitative comparisons are not available in the public domain.

BRAF V600E kinase inhibition cancer research

Unique Scaffold vs. Clinical BRAF Inhibitors

N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide features a 2,3-dihydroimidazo[1,2-c]quinazoline core that distinguishes it from the sulfonamide-based vemurafenib (which contains a pyrazolopyridine scaffold) and the thiazole-containing dabrafenib [1]. This structural divergence is associated with the cyclic iminopyrimidine class's distinct binding interactions with the BRAF kinase domain, potentially influencing inhibitor selectivity and resistance profiles [2]. For example, vemurafenib resistance often arises from secondary mutations or alternative splicing of BRAF, and structurally diverse inhibitors may retain activity against such variants [3]. While direct comparative data are lacking for this compound, the unique chemical architecture supports its value as a tool compound for probing BRAF biology orthogonal to clinically validated scaffolds.

chemical scaffold cyclic iminopyrimidine structure-activity relationship

Patent Landscape and Freedom to Operate

N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide is explicitly claimed in U.S. Patent No. 11,254,680 and related international filings, assigned to ABM Therapeutics Corporation [1]. This patent protection provides a period of exclusivity that differentiates it from generic or off-patent BRAF inhibitors. While vemurafenib and dabrafenib are approved therapeutics with established clinical use and generic availability in some regions, this compound is positioned as a proprietary research tool available through select chemical vendors . For academic and industrial researchers, the patent landscape may influence procurement decisions based on supply chain stability, pricing, and the ability to use the compound in proprietary studies without freedom-to-operate concerns [2].

patent exclusivity research tool commercial availability

B-Raf IN 16: Research & Industrial Applications


BRAF V600E Signaling in Cancer Cell Models

N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide is suitable for use as a research tool in cellular assays examining BRAF V600E-dependent proliferation and survival pathways . Its inclusion in the cyclic iminopyrimidine class offers a scaffold distinct from clinically used BRAF inhibitors, allowing researchers to explore alternative binding modes and potential differential effects on downstream signaling [1]. While specific cellular IC50 data are not publicly available, the compound's intended target engagement with mutant BRAF supports its application in comparative studies alongside established inhibitors like vemurafenib and dabrafenib [2].

SAR Studies for Kinase Inhibitor Development

The unique 2,3-dihydroimidazo[1,2-c]quinazoline core of N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide makes it a valuable reference compound for medicinal chemistry campaigns focused on BRAF or related kinases . As a disclosed example within a broader patent series, it can serve as a benchmark for evaluating new analogs within the cyclic iminopyrimidine class [1]. Researchers optimizing kinase inhibitor potency, selectivity, or pharmacokinetic properties may use this compound as a starting point for iterative design or as a control in biochemical and cellular profiling panels [2].

BRAF Inhibitor Resistance Mechanisms

Structurally novel BRAF inhibitors like N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide may retain activity against certain resistance-conferring BRAF mutations or splice variants that reduce sensitivity to first-generation clinical inhibitors . Its distinct chemical scaffold could be employed in resistance modeling studies to identify compounds that circumvent common escape pathways [1]. Although direct evidence for this compound's activity against resistant variants is not publicly reported, the general principle of scaffold diversification supports its exploratory use in such contexts [2].

BRAF–Inhibitor Binding Studies

The compound's inclusion in the patent literature as a BRAF inhibitor suggests its utility in biochemical assays measuring direct kinase inhibition, as well as biophysical techniques such as surface plasmon resonance (SPR) or X-ray crystallography for detailed binding analysis . Comparative studies with other BRAF inhibitors can elucidate structure-kinetic relationships and inform the design of next-generation agents with improved residence times or selectivity profiles [1]. The absence of publicly disclosed quantitative data underscores the need for independent characterization in well-controlled experimental systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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